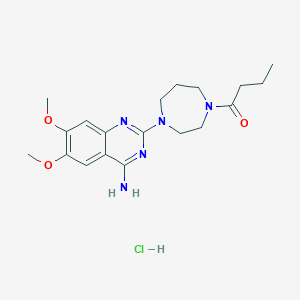

Bunazosin hydrochloride

Overview

Description

Bunazosin hydrochloride is a quinazoline derivative that functions as an alpha1-adrenergic receptor antagonist. It was initially developed for the treatment of benign prostatic hyperplasia and has since been approved in Japan for the treatment of glaucoma. The compound is known for its ability to reduce intraocular pressure by enhancing aqueous outflow through the uveoscleral pathway, thereby improving blood flow to the ocular nerve .

Mechanism of Action

Target of Action

Bunazosin hydrochloride primarily targets the α1-adrenoceptors . These receptors play a crucial role in various physiological processes, including the regulation of blood pressure and intraocular pressure .

Mode of Action

As an α1-adrenoceptor antagonist , this compound works by blocking the α1-adrenoceptors . This blockade leads to a reduction of aqueous outflow through the uveoscleral pathway, resulting in the lowering of intraocular pressure . It also improves blood flow to the ocular nerve .

Biochemical Pathways

It is known that the compound’s interaction with α1-adrenoceptors influences the regulation of blood pressure and intraocular pressure

Pharmacokinetics

The pharmacokinetics of this compound have been studied in patients with hypertension. The compound was administered once daily for two weeks, and it was found that the mean area under the plasma concentration-time curve in patients with renal insufficiency was significantly higher than in controls . Plasma clearance of bunazosin was also reduced in renally impaired patients . These findings suggest that renal function may impact the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its ability to lower intraocular pressure and improve blood flow to the ocular nerve . In a study, it was found that this compound could suppress the progression of myopia in a lens-induced murine model .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s inhibitory effect on the ET-1–induced vasoconstriction in retinal arteries may be partly attributable to an interaction between the α1-adrenoceptor and ET receptor

Biochemical Analysis

Biochemical Properties

Bunazosin hydrochloride interacts with alpha1-adrenergic receptors, which are a class of G protein-coupled receptors involved in various biochemical reactions . The nature of these interactions involves the blocking of these receptors, which leads to an increase in blood circulation in the eye .

Cellular Effects

The effects of this compound on cells are primarily observed in the eye, where it influences cell function by increasing blood circulation . This can impact cell signaling pathways related to vasoconstriction and vasodilation, potentially influencing gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to alpha1-adrenergic receptors, inhibiting their function and leading to increased blood circulation in the eye . This can result in changes in gene expression related to vascular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time in studies involving lens-induced myopia in murine models .

Dosage Effects in Animal Models

The effects of this compound have been observed to vary with different dosages in animal models . In a study involving a lens-induced murine model of myopia, the suppressive effect of this compound eye drops on myopia progression was found to be dose-dependent .

Metabolic Pathways

Given its role as an alpha1-adrenergic blocker, it is likely to interact with enzymes and cofactors involved in adrenergic signaling .

Subcellular Localization

Given its role as an alpha1-adrenergic blocker, it is likely to interact with adrenergic receptors located in various cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bunazosin hydrochloride involves the reaction of 4-amino-6,7-dimethoxyquinazoline with 1,4-diazepane in the presence of a suitable solvent and catalyst. The reaction typically proceeds under reflux conditions, followed by purification steps to isolate the desired product.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Bunazosin hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various quinazoline derivatives.

Reduction: Reduction reactions can modify the quinazoline ring, leading to different structural analogs.

Substitution: Substitution reactions, particularly at the amino group, can yield a variety of functionalized derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various quinazoline derivatives with altered pharmacological properties, which are often explored for their potential therapeutic applications.

Scientific Research Applications

Bunazosin hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound in the study of alpha1-adrenergic receptor antagonists and their interactions with other molecules.

Biology: The compound is employed in research on cellular signaling pathways and receptor pharmacology.

Medicine: this compound is extensively studied for its therapeutic potential in treating conditions such as glaucoma, hypertension, and benign prostatic hyperplasia.

Industry: The compound is used in the development of ophthalmic formulations and other pharmaceutical products.

Comparison with Similar Compounds

Prazosin: Another alpha1-adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia.

Doxazosin: Similar to prazosin, it is used for the same indications but has a longer duration of action.

Terazosin: Also an alpha1-adrenergic receptor antagonist, used primarily for hypertension and benign prostatic hyperplasia.

Uniqueness of Bunazosin Hydrochloride: this compound is unique in its dual application for both systemic and ocular conditions. Its ability to improve blood flow to the ocular nerve and reduce intraocular pressure makes it particularly valuable in the treatment of glaucoma, setting it apart from other alpha1-adrenergic receptor antagonists .

Biological Activity

Bunazosin hydrochloride is a selective α1-adrenergic receptor antagonist primarily used in the treatment of glaucoma and ocular hypertension. It has garnered attention not only for its antihypertensive properties but also for its neuroprotective effects in ocular tissues. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and potential therapeutic applications.

Bunazosin functions by blocking α1-adrenergic receptors, which leads to vasodilation and improved blood flow in ocular tissues. Its mechanism also involves the enhancement of uveoscleral outflow, thereby reducing intraocular pressure (IOP). Research indicates that bunazosin may exert neuroprotective effects by inhibiting sodium channels, which is crucial in preventing glutamate-induced neuronal cell death in retinal cells .

Key Mechanisms

- α1-Adrenergic Receptor Antagonism : Reduces vascular resistance and promotes blood flow.

- Neuroprotection : Inhibits sodium channel influx, mitigating neurotoxicity from glutamate.

- Intraocular Pressure Reduction : Enhances uveoscleral outflow, lowering IOP without significantly affecting aqueous humor dynamics .

Neuroprotective Effects

Bunazosin has been shown to protect retinal neurons from glutamate-induced toxicity. In studies using rat primary retinal cultures, bunazosin effectively reduced neuronal cell death at concentrations of 1 and 10 µM. This protective effect is attributed to its ability to inhibit sodium influx, which is a critical factor in excitotoxicity .

Ocular Blood Flow Enhancement

Clinical studies have demonstrated that topical application of bunazosin increases blood velocity in the optic nerve head (ONH) and retina without significantly altering systemic blood pressure or heart rate. This suggests that bunazosin not only lowers IOP but also improves ocular perfusion, potentially benefiting patients with ischemic retinal diseases .

Myopia Suppression

Recent research indicates that bunazosin can suppress the progression of myopia in animal models. In a study involving lens-induced myopia in mice, bunazosin administration resulted in:

- Reduced Myopic Shift : Significant reduction in refractive error compared to controls (P < 0.001).

- Decreased Axial Elongation : Axial length increase was less pronounced in treated mice (P < 0.05).

- Improved Choroidal Blood Perfusion : Enhanced blood flow was observed, indicating a potential mechanism for myopia management .

Clinical Efficacy in Humans

A double-blind clinical trial involving 372 patients assessed the efficacy of this compound as an antihypertensive agent. Results showed significant reductions in IOP across various concentrations without notable side effects such as tachyphylaxis after repeated doses .

Sustained-Release Formulation

A recent study evaluated a sustained-release formulation of bunazosin on cerebrovascular reactivity. The findings suggested improved blood flow in the parietal cortex and caudate nucleus after eight weeks of treatment, indicating potential benefits for patients with chronic cerebral conditions .

Comparative Data Table

Properties

IUPAC Name |

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-1,4-diazepan-1-yl]butan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O3.ClH/c1-4-6-17(25)23-7-5-8-24(10-9-23)19-21-14-12-16(27-3)15(26-2)11-13(14)18(20)22-19;/h11-12H,4-10H2,1-3H3,(H2,20,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGBEUITCPENLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

80755-51-7 (Parent) | |

| Record name | Bunazosin hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052712762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7048588 | |

| Record name | Bunazosin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52712-76-2 | |

| Record name | Bunazosin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52712-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bunazosin hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052712762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bunazosin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUNAZOSIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18V54TZ7U6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.